N-(1H-benzimidazol-5-yl)-6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)hexanamide
Description
N-(1H-benzimidazol-5-yl)-6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)hexanamide is a synthetic small molecule characterized by a hybrid structure combining a benzimidazole moiety and an isoindolo[2,1-a]quinazolinone core linked via a hexanamide chain. The isoindoloquinazolinone scaffold is notable for its fused heterocyclic system, which is associated with diverse biological activities, including kinase inhibition and modulation of ATP-dependent processes . This compound’s extended hexanamide linker may influence solubility, pharmacokinetics, and binding specificity compared to shorter-chain analogs.
Properties
Molecular Formula |
C28H25N5O3 |
|---|---|
Molecular Weight |
479.5 g/mol |
IUPAC Name |
N-(3H-benzimidazol-5-yl)-6-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)hexanamide |
InChI |
InChI=1S/C28H25N5O3/c34-25(31-18-13-14-22-23(16-18)30-17-29-22)12-2-1-7-15-32-26-19-8-3-4-9-20(19)28(36)33(26)24-11-6-5-10-21(24)27(32)35/h3-6,8-11,13-14,16-17,26H,1-2,7,12,15H2,(H,29,30)(H,31,34) |
InChI Key |
YCVOLKCFCMHELK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3N(C(=O)C4=CC=CC=C4N3C2=O)CCCCCC(=O)NC5=CC6=C(C=C5)N=CN6 |
Origin of Product |
United States |
Biological Activity
N-(1H-benzimidazol-5-yl)-6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)hexanamide is a complex organic compound characterized by its unique structural features that combine a benzimidazole moiety with an isoindoloquinazoline framework. This compound has garnered interest in medicinal chemistry due to its potential biological activities, which include anticancer, antimicrobial, and anti-inflammatory properties.
Structural Overview
The molecular structure of the compound can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | C26H21N5O5 |
| Molecular Weight | 493.47 g/mol |
| IUPAC Name | This compound |
| InChI Key | AGYSVVQDUJGZRW-UHFFFAOYSA-N |
Biological Activities
Research indicates that compounds containing benzimidazole and isoindoloquinazoline structures exhibit a variety of biological activities. The specific bioactivity of this compound may include:
- Anticancer Activity : Compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.
- Antimicrobial Properties : Benzimidazole derivatives are known for their broad-spectrum antimicrobial activity. This compound may inhibit bacterial growth through interference with DNA synthesis or cell wall integrity.
- Anti-inflammatory Effects : The presence of specific functional groups may enhance the compound's ability to modulate inflammatory pathways, potentially reducing symptoms in conditions like arthritis.
Case Studies and Research Findings
Recent studies have explored the biological activities of benzimidazole derivatives:
- A study published in Pharmacological Reviews highlighted that benzimidazole derivatives exhibit significant anticancer activity against a range of tumors by inhibiting key signaling pathways involved in tumor progression .
- Another research article demonstrated that a related compound showed potent antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting that the structural features of benzimidazole contribute to its effectiveness .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) of benzimidazole derivatives indicates that modifications to the functional groups can significantly influence biological activity. For instance:
- The introduction of electron-withdrawing groups enhances anticancer potency.
- Alkyl substitutions at specific positions on the benzimidazole ring can improve antimicrobial efficacy.
Comparison with Similar Compounds
Y042-7179 and Y042-7195
These compounds, identified in a screening library, share the isoindoloquinazolinone core but differ in substituents and linker length:
Key Differences :
- Its hexanamide linker (vs. acetamide) may enhance conformational flexibility and membrane permeability.
Imidazo[1-c]quinazolin-5-one Derivatives (NCS Series)
Compounds such as NCS1018 and NCS1026 belong to the imidazo[1-c]quinazolin-5-one family, synthesized via a published protocol . These lack the isoindoloquinazolinone core but share heterocyclic frameworks. For example:
- NCS1018 : Contains a phenyl group and dipropylacetamide side chain.
- NCS1026 : Includes a furan-2-yl substituent.
Key Differences :
- The isoindoloquinazolinone core in the target compound provides a larger aromatic surface area, which could enhance π-π stacking interactions compared to the imidazoquinazolinone system.
Substituent Variations in Related Scaffolds
5-(2-(4-chlorophenyl)-2-oxoethyl)-5-methylbenzo[4,5]imidazo[2,1-a]isoquinolin-6(5H)-one (Compound 3x)
This compound features a benzoimidazo-isoquinolinone core with a 4-chlorophenyl substituent . Unlike the target compound, it lacks a hexanamide linker and instead incorporates a methyl group and chlorophenyl side chain.
Key Differences :
- The absence of a flexible linker in Compound 3x may limit its ability to interact with distal binding pockets.
Table 1: Molecular Properties of Selected Compounds
Functional Implications
- Linker Length : The hexanamide chain in the target compound likely improves solubility and bioavailability compared to shorter acetamide-linked analogs .
- Aromatic Substituents: The benzimidazole group may confer stronger hydrogen-bonding capacity relative to methoxypyridinyl or methoxyquinolinyl groups .
- Core Rigidity: The isoindoloquinazolinone core’s planar structure could enhance target binding affinity but reduce metabolic stability compared to less rigid scaffolds like imidazoquinazolinones .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
